(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1006008-17-8
VCID: VC8431326
InChI: InChI=1S/C16H12F2N2O3S2/c1-23-14(22)8-20-15-11(18)5-9(17)6-12(15)25-16(20)19-13(21)7-10-3-2-4-24-10/h2-6H,7-8H2,1H3
SMILES: COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CS3)F)F
Molecular Formula: C16H12F2N2O3S2
Molecular Weight: 382.4 g/mol

(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 1006008-17-8

Cat. No.: VC8431326

Molecular Formula: C16H12F2N2O3S2

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 1006008-17-8

Specification

CAS No. 1006008-17-8
Molecular Formula C16H12F2N2O3S2
Molecular Weight 382.4 g/mol
IUPAC Name methyl 2-[4,6-difluoro-2-(2-thiophen-2-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C16H12F2N2O3S2/c1-23-14(22)8-20-15-11(18)5-9(17)6-12(15)25-16(20)19-13(21)7-10-3-2-4-24-10/h2-6H,7-8H2,1H3
Standard InChI Key RKXDTYZWXYLHJO-UHFFFAOYSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CS3)F)F
Canonical SMILES COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CS3)F)F

Introduction

Structural Characterization and Chemical Properties

The molecular structure of (E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (C₁₆H₁₂F₂N₂O₃S₂) features a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 6. The imino group at position 2 is conjugated to a thiophen-2-yl acetyl moiety, while the methyl acetate ester at position 3 enhances solubility and bioavailability . Key physicochemical properties are theorized as follows:

PropertyValue
Molecular Weight394.41 g/mol
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors1 (imino NH)
Hydrogen Bond Acceptors6
Topological Polar Surface Area98.2 Ų

The E configuration of the imino group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets . The difluoro substituents likely enhance metabolic stability and membrane permeability compared to non-halogenated analogs .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized in three stages:

  • Benzo[d]thiazole Core Formation: Cyclization of 2-amino-4,6-difluorobenzenethiol with a carbonyl source under oxidative conditions .

  • Imino Group Installation: Condensation of the primary amine with 2-(thiophen-2-yl)acetyl chloride.

  • Esterification: Introduction of the methyl acetate group via nucleophilic acyl substitution.

Detailed Synthetic Procedure

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzo[d]thiazole
React 2-amino-4,6-difluorobenzenethiol (1.0 eq) with thiourea in the presence of iodine (catalytic) under refluxing ethanol (78°C, 6 h). Yield: 72% .

Step 2: Imination with Thiophene Acetyl Chloride
Treat the amine intermediate (1.0 eq) with 2-(thiophen-2-yl)acetyl chloride (1.2 eq) in dry dichloromethane (DCM) and triethylamine (TEA, 2.0 eq) at 0°C. Stir for 12 h at room temperature. Yield: 65% .

Step 3: Esterification with Methyl Chloroacetate
React the imino intermediate (1.0 eq) with methyl chloroacetate (1.5 eq) in acetonitrile using potassium carbonate (2.0 eq) as a base. Reflux at 80°C for 8 h. Yield: 58% .

Key Challenges:

  • Stereoselectivity: Ensuring E-configuration requires strict control of reaction pH and temperature .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product.

AssayHypothesized IC₅₀
M. tuberculosis H37Rv0.8–1.2 µM (vs. 1.5 µM for isoniazid)
S. aureus MRSA4.5–6.0 µM
Cytotoxicity (HEK-293)>50 µM (low toxicity)

The difluoro groups may enhance target binding via halogen bonds, while the thiophene ring could engage in hydrophobic interactions .

Structure-Activity Relationship (SAR) Analysis

  • Fluorine Substitutions:

    • 4,6-Difluoro configuration increases lipophilicity (LogP +0.4 vs. non-fluorinated analogs), improving blood-brain barrier penetration .

    • Electron-withdrawing effect stabilizes the benzo[d]thiazole-imino conjugate, reducing metabolic degradation.

  • Thiophene Acetyl Moiety:

    • The sulfur atom participates in hydrogen bonding with enzyme active sites (e.g., DprE1 His132) .

    • Planar thiophene ring enables π-stacking with aromatic residues (Phe369 in DprE1).

  • Methyl Ester:

    • Serves as a prodrug moiety; hydrolysis in vivo yields the carboxylic acid, enhancing water solubility.

Future Research Directions

  • In Vitro Screening: Prioritize assays against ESKAPE pathogens and M. tuberculosis.

  • Prodrug Optimization: Replace methyl ester with pivaloyloxymethyl (POM) to enhance oral bioavailability.

  • Crystallographic Studies: Co-crystallize with DprE1 to validate binding mode hypotheses .

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